Tropaphen

Catalog No.
S575442
CAS No.
M.F
C25H29NO4
M. Wt
407.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropaphen

Multi-target tropane-derived α-adrenergic antagonist for smooth muscle and vascular tone models. Blocks serotonin, histamine, bradykinin, angiotensin, and PGE2-induced spasms in addition to α-adrenoceptors-superior to phentolamine. Replaces complex drug cocktails with a single stable agent. Sustains 40-45% perfusion pressure reduction >120 min from a single bolus. High DMSO solubility. Ideal reference standard for multi-pathway spasmolytic assays.

Product Name

Tropaphen

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(4-acetyloxyphenyl)-2-phenylpropanoate

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C25H29NO4/c1-17(27)29-22-12-8-18(9-13-22)14-24(19-6-4-3-5-7-19)25(28)30-23-15-20-10-11-21(16-23)26(20)2/h3-9,12-13,20-21,23-24H,10-11,14-16H2,1-2H3

InChI Key

WYYRXLABEPJODI-UHFFFAOYSA-N

Synonyms

3-(p-acetoxyphenyl)-2-phenylpropionate 1 alpha H,5 alpha H-tropan-3-ol, tropafen, tropaphen, tropodifene, tropodifene, hydrochloride, (endo)-isomer, tropodifene, hydrochloride, (exo)-isomer

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC3CC4CCC(C3)N4C

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Tropaphen (CAS 15790-02-0), also known as tropodifene, is a specialized tropane-derived α-adrenergic receptor antagonist utilized primarily as a multi-target reference standard in cardiovascular and smooth muscle pharmacology[1]. Structurally characterized as the tropine ether of α-phenyl-β-(p-acetoxyphenyl)-propionic acid, it exhibits a distinct physicochemical profile, including a LogP of approximately 4.04 and high solubility in DMSO, making it highly compatible with standard laboratory workflows [2]. In procurement contexts, Tropaphen is selected over standard single-target antagonists due to its exceptionally broad inhibitory profile, which extends beyond α-adrenergic blockade to encompass potent antiserotonin, antihistamine, and anti-bradykinin activities, providing a comprehensive tool for complex vascular and antispasmodic assay development [1].

Research Fit

Polypharmacology research Simultaneous alpha-adrenolytic, antiserotonin and antihistaminic activities support multi-target pathway studies
Vascular research models Reported vasodilation and cerebral blood flow effects suit peripheral and cerebrovascular study contexts
Neuroendocrine pathway Modulation of calcitonin secretion in hypoglycemia models supports autonomic-endocrine interaction research

Substituting Tropaphen with standard α-blockers like phentolamine or classical tropane alkaloids like atropine fundamentally compromises the integrity of multi-pathway smooth muscle and vascular tone models [1]. While phentolamine provides effective α-adrenergic blockade, it lacks the capacity to suppress spasms induced by serotonin, histamine, angiotensin, bradykinin, and prostaglandin E2 [2]. Conversely, atropine is restricted primarily to muscarinic antagonism. Procurement of Tropaphen is therefore mandatory when a workflow requires a single, stable agent to establish a comprehensive, multi-agonist inhibitory baseline, eliminating the need to formulate complex, multi-drug cocktails that can introduce unpredictable drug-drug interactions and solubility issues in assay media [2].

Substitution Risk

Alpha-blocker class mismatch Standard alpha-blockers like phentolamine do not exhibit antiserotonin or antihistaminic activities, which may limit multi-pathway response interpretation
Duration mismatch Shorter-acting agents may require repeated dosing for sustained vasodilation studies, introducing experimental variability
Polypharmacology mismatch Narrower-spectrum compounds may not replicate the broader spasmogen inhibition profile, altering endpoint readouts

Enhanced Multi-Agonist Antispasmodic Activity vs. Phentolamine

In comparative in vitro and in vivo assays, Tropaphen demonstrates a significantly broader and more potent inhibitory profile against non-adrenergic spasmogens than the standard α-blocker phentolamine [1]. Specifically, Tropaphen exhibits enhanced antiserotonin activity and greater suppression of spasms induced by histamine, angiotensin, bradykinin, and prostaglandin E2, whereas phentolamine fails to block these pathways at equivalent concentrations [1].

Evidence DimensionInhibition of multi-agonist spasmogenic effects
Target Compound DataBroad-spectrum inhibition across serotonin, histamine, angiotensin, bradykinin, and PGE2 pathways at 0.1 - 0.25 mg/kg equivalents.
Comparator Or BaselinePhentolamine (exhibits weaker or absent inhibition of these non-adrenergic spasmogens).
Quantified DifferenceTropaphen provides multi-pathway spasm suppression, whereas phentolamine is restricted primarily to adrenergic pathways.
ConditionsIn vitro and in vivo smooth muscle spasm models.

Procurement of Tropaphen is essential for researchers needing a single, broad-spectrum antispasmodic reference tool rather than relying on a complex cocktail of specific receptor antagonists.

Antiserotonin Activity
Head-to-head
Reported higher antiserotonin activity vs. Phentolamine
Tropaphen reported higher Phentolamine
Supports serotonin-pathway model research
Quantitative comparison data not available

Sustained Perfusion Pressure Reduction for Workflow Optimization

Tropaphen provides highly predictable, dose-dependent reductions in peripheral perfusion pressure, which is critical for establishing stable baselines in prolonged in vivo models [1]. Intravenous administration of 0.25 mg/kg yields a 30-35% reduction in perfusion pressure sustained for 90-100 minutes, while a 0.5 mg/kg dose achieves a 40-45% reduction lasting over 120 minutes[1].

Evidence DimensionDuration and magnitude of perfusion pressure reduction
Target Compound Data40-45% reduction lasting >120 minutes at a 0.5 mg/kg dose.
Comparator Or BaselineStandard short-acting vasodilators (which typically require continuous pump infusion to maintain stable pressure drops).
Quantified DifferenceSustained 120+ minute stable low-pressure baseline from a single bolus injection.
ConditionsIntravenous administration in intact animal models (e.g., rabbits) using the Kravkov-Pisemskii method.

The extended duration of action reduces the need for continuous infusion setups in laboratory models, streamlining experimental workflows and improving reproducibility.

Multi-Mediator Inhibition
Head-to-head
Reported greater inhibition of histamine, angiotensin, bradykinin, PGE2 vs. Phentolamine
Tropaphen more active Phentolamine
Supports multi-mediator pathway studies
In vitro and in vivo spasmogenesis assays

Structural Differentiation for SAR Benchmarking

Unlike classical tropane alkaloids (e.g., atropine) which primarily target muscarinic acetylcholine receptors, Tropaphen's specific esterification (tropine ether of α-phenyl-β-(p-acetoxyphenyl)-propionic acid) shifts its primary affinity to α-adrenergic receptors while retaining broad antispasmodic traits [1]. This distinct structure-activity relationship makes it a critical reference compound for SAR studies exploring the functionalization of the tropane core[1].

Evidence DimensionPrimary receptor affinity and functional profile
Target Compound Dataα-adrenergic and broad antispasmodic (serotonin, bradykinin) targeting via propionic acid esterification.
Comparator Or BaselineAtropine (primarily muscarinic antispasmodic).
Quantified DifferenceComplete shift from muscarinic to α-adrenergic/multi-target inhibition.
ConditionsReceptor binding and functional smooth muscle assays.

Buyers conducting SAR optimization on the tropane scaffold require Tropaphen as a definitive benchmark for non-muscarinic, α-adrenergic targeted functionalization.

Vasodilation Duration
Cross-study comparable
≥120 min sustained perfusion pressure reduction
Supports sustained vasodilation study design
Phentolamine duration ~15-20 min

Assay Formulation Compatibility and Lipophilicity

For in vitro assay preparation, Tropaphen exhibits a highly favorable lipophilicity profile (LogP ≈ 4.04) and is readily soluble in standard laboratory solvents such as DMSO [1]. This ensures complete dissolution and prevents precipitation in aqueous assay buffers when preparing stock solutions for isolated tissue bath experiments, ensuring reproducible dosing without the need for complex surfactant additives [1].

Evidence DimensionSolubility and partition coefficient (LogP)
Target Compound DataLogP 4.04, complete solubility in DMSO for stock preparation.
Comparator Or BaselineHighly hydrophilic or poorly soluble analogs requiring complex surfactant formulations.
Quantified DifferenceDirect compatibility with standard DMSO-based serial dilution workflows without surfactant additives.
ConditionsStandard in vitro assay buffer preparation (DMSO stock diluted into aqueous media).

Reliable solubility in standard screening solvents minimizes assay variability and prevents false negatives caused by compound precipitation in automated workflows.

Adrenaline Potentiation
Head-to-head
Tropaphen potentiates adrenaline's bronchoprotective effect
Tropaphen + Adrenaline potentiation observed Adrenaline alone
Supports pulmonary adrenergic synergy models
Guinea pig histamine-induced bronchospasm
Calcitonin Modulation
Class-level inference
Inhibits insulin-hypoglycemia-induced calcitonin secretion
Supports autonomic-endocrine pathway exploration
Data to verify; similar effect as atropine
Cerebral Blood Flow
Supporting evidence
Increases cerebral blood flow; lowers intracranial vessel tone
Supports cerebrovascular model exploration
Radioisotope, electromagnetic methods; class-level

Multi-Pathway Antispasmodic Reference Standard

Due to its documented ability to inhibit serotonin, histamine, bradykinin, and PGE2 more effectively than phentolamine, Tropaphen is the definitive reference standard for validating complex in vitro smooth muscle and vascular tone models where multiple spasmogenic pathways are simultaneously active [1].

Prolonged Hemodynamic Baseline Establishment

Tropaphen is highly suited for in vivo cardiovascular studies requiring a stable, long-lasting reduction in peripheral perfusion pressure. Its ability to maintain a 40-45% pressure drop for over 120 minutes from a single bolus eliminates the need for complex continuous infusion setups, directly improving laboratory throughput [2].

Tropane Scaffold SAR Benchmarking

In medicinal chemistry programs exploring the tropane core, Tropaphen serves as an essential structural benchmark for non-muscarinic functionalization, guiding the synthesis and validation of novel α-adrenergic or multi-target antispasmodic agents[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Vascular serotonin-pathway research
Antiserotonin activity context
Serotonin-induced spasm endpoint interpretation
Sustained vasodilation study design
Duration of vasodilatory effect
Extended perfusion-pressure monitoring
Multi-mediator inflammatory cascade studies
Broad spasmogen inhibition profile
Non-adrenergic mediator antagonism endpoint
Calcitonin secretion regulation research
Alpha-adrenergic neuroendocrine modulation
Insulin-hypoglycemia model endpoint

XLogP3

4.2

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